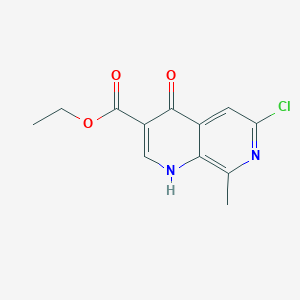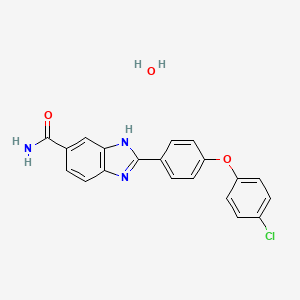
2-(4-(4-Chlorophenoxy)phenyl)-1H-benzimidazole-5-carboxamide hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(4-Chlorophenoxy)phenyl)-1H-benzimidazole-5-carboxamide hydrate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with a chlorophenoxy group and a carboxamide group. Its hydrate form indicates the presence of water molecules in its crystalline structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Chlorophenoxy)phenyl)-1H-benzimidazole-5-carboxamide hydrate typically involves multiple steps. One common method starts with the preparation of 4-chlorophenol, which undergoes etherification with a suitable phenyl derivative to form 4-(4-chlorophenoxy)phenyl. This intermediate is then subjected to a series of reactions, including nitration, reduction, and cyclization, to form the benzimidazole core.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as copper oxide or cupric salts, is common in the etherification step. Acylation reactions are typically carried out using reagents like acetic anhydride or acetyl chloride, with Lewis acids as catalysts .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(4-Chlorophenoxy)phenyl)-1H-benzimidazole-5-carboxamide hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert nitro groups to amines during synthesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or hydrogen gas with a suitable catalyst.
Substitution: Copper oxide or cupric salts for etherification; acetic anhydride or acetyl chloride for acylation
Major Products
The major products formed from these reactions include various intermediates like 4-(4-chlorophenoxy)phenyl and the final benzimidazole derivative with the carboxamide group .
Aplicaciones Científicas De Investigación
2-(4-(4-Chlorophenoxy)phenyl)-1H-benzimidazole-5-carboxamide hydrate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mecanismo De Acción
The mechanism of action of 2-(4-(4-Chlorophenoxy)phenyl)-1H-benzimidazole-5-carboxamide hydrate involves its interaction with specific molecular targets. The benzimidazole core is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-(4-Chlorophenoxy)phenyl)acetic acid
- 5-chloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole
- 5,6-dichloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole
Uniqueness
Compared to similar compounds, 2-(4-(4-Chlorophenoxy)phenyl)-1H-benzimidazole-5-carboxamide hydrate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its hydrate form also influences its stability and solubility, making it suitable for various applications .
Propiedades
Fórmula molecular |
C20H16ClN3O3 |
|---|---|
Peso molecular |
381.8 g/mol |
Nombre IUPAC |
2-[4-(4-chlorophenoxy)phenyl]-3H-benzimidazole-5-carboxamide;hydrate |
InChI |
InChI=1S/C20H14ClN3O2.H2O/c21-14-4-8-16(9-5-14)26-15-6-1-12(2-7-15)20-23-17-10-3-13(19(22)25)11-18(17)24-20;/h1-11H,(H2,22,25)(H,23,24);1H2 |
Clave InChI |
BIMOMKOVJFNQRA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)N)OC4=CC=C(C=C4)Cl.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


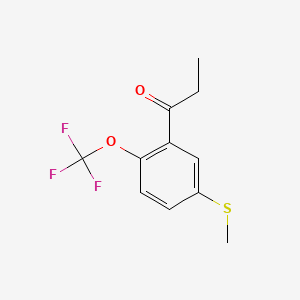

![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(1H-tetrazol-1-ylmethyl)-](/img/structure/B14045757.png)
![(6S,7aS)-5-tert-Butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-5,6(6H)-dicarboxylate](/img/structure/B14045773.png)

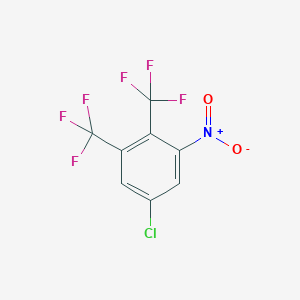

![tert-Butyl 2-(ethylsulfonyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B14045784.png)
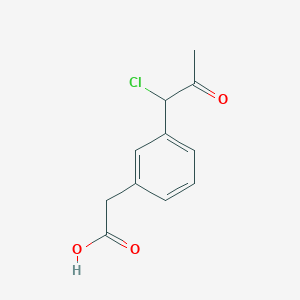
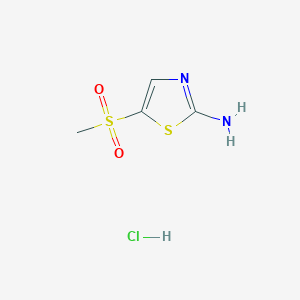

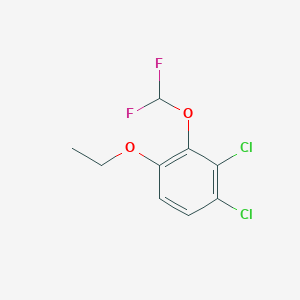
![[(5-Bromo-6-fluoropyridin-3-yl)methyl]holmium](/img/structure/B14045825.png)
